molecular formula C21H16BrS+ B1211866 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium CAS No. 55092-30-3

1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium

Cat. No.: B1211866
CAS No.: 55092-30-3
M. Wt: 380.3 g/mol
InChI Key: QHMSNKYRSCOTFT-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium is a synthetic organic compound that belongs to the class of isothiochromenium salts This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an isothiochromenium core

Preparation Methods

The synthesis of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:

Comparison with Similar Compounds

1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

CAS No.

55092-30-3

Molecular Formula

C21H16BrS+

Molecular Weight

380.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium

InChI

InChI=1S/C21H16BrS/c22-18-9-6-8-17(15-18)21-20-12-5-4-7-16(20)13-14-23(21)19-10-2-1-3-11-19/h1-15,21H/q+1

InChI Key

QHMSNKYRSCOTFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br

Synonyms

2 alpha-bromoacetoxyprogesterone
2-bromoacetoxyprogesterone

Origin of Product

United States

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